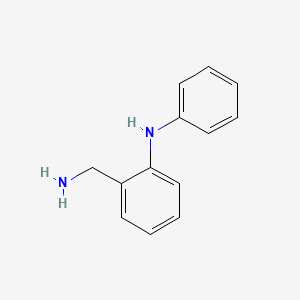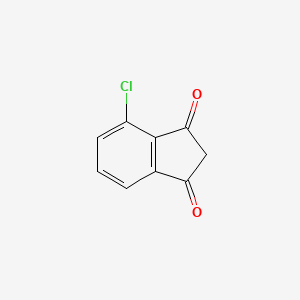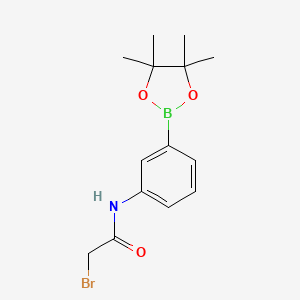
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid
Vue d'ensemble
Description
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is a chemical compound with the molecular formula C14H22O4S . It is a solid substance at room temperature . This compound is a metabolite of butylated hydroxytoluene .
Molecular Structure Analysis
The molecular weight of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is 286.39 . The linear structure formula is C14H22O4S .Physical And Chemical Properties Analysis
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is a solid substance at room temperature . The storage temperature is recommended to be dry and at room temperature .Applications De Recherche Scientifique
Antioxidant Activity and Environmental Fate
- Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been studied for their occurrence in various environmental matrices and potential human exposure. SPAs, due to their phenolic structures similar to 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid, are used in industrial and commercial products to prevent oxidative reactions. Recent studies have observed SPAs in indoor dust, outdoor air particulates, sea sediment, and river water, highlighting their widespread environmental presence. The research suggests that some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, which raises concerns about their environmental and health impacts (Liu & Mabury, 2020).
Treatment of Environmental Contaminants
- Advanced Oxidation Processes : Studies on the degradation of contaminants like acetaminophen and bisphenol S using advanced oxidation processes (AOPs) provide insights into potential applications for related compounds. These processes involve the generation of reactive species that can degrade a wide range of pollutants, offering a pathway to mitigate environmental contamination. The degradation mechanisms, by-products, and effects on biotoxicity are critical aspects of these studies, which could be relevant for understanding the environmental behavior of similar compounds (Qutob et al., 2022); (Fang et al., 2020).
Chemical Synthesis and Analysis
Photosensitive Protecting Groups : The application of photosensitive protecting groups in synthetic chemistry, including compounds like 3,5-dimethoxybenzoinyl, provides a glimpse into the synthesis strategies that could be applied to similar phenolic compounds. These protecting groups enable the selective activation or removal of functional groups in response to light, facilitating complex synthetic pathways (Amit et al., 1974).
Analytical Methods for Antioxidant Activity : The development of analytical methods to determine antioxidant activity is crucial for evaluating the potential applications of phenolic compounds in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples, which may include compounds with similar structures to 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Mécanisme D'action
Target of Action
It’s known that this compound is a metabolite of butylated hydroxytoluene (bht) , which is a widely used antioxidant. BHT acts by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Mode of Action
Antioxidants like BHT work by donating a hydrogen atom to free radicals, neutralizing them and preventing them from causing oxidative damage .
Biochemical Pathways
As a metabolite of bht, it may be involved in the body’s oxidative stress response .
Pharmacokinetics
It’s known that bht, the parent compound, is metabolized in the liver to produce various metabolites, including 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid .
Result of Action
As a metabolite of bht, it may contribute to the antioxidant activity of bht, helping to neutralize free radicals and prevent oxidative damage .
Action Environment
The action, efficacy, and stability of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid can be influenced by various environmental factors . For instance, the compound’s stability may be affected by storage conditions, such as temperature and humidity . Its efficacy may also be influenced by the physiological environment, including pH and the presence of other compounds .
Propriétés
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-13(2,3)10-7-9(19(16,17)18)8-11(12(10)15)14(4,5)6/h7-8,15H,1-6H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIARAUEABNFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538108 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid | |
CAS RN |
25679-39-4 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)
